molecular formula C16H28 B14399395 Hexadec-1-EN-11-yne CAS No. 87163-36-8

Hexadec-1-EN-11-yne

Cat. No.: B14399395
CAS No.: 87163-36-8
M. Wt: 220.39 g/mol
InChI Key: UOZMIFZPQVHZAJ-UHFFFAOYSA-N
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Description

Hexadec-1-en-11-yne is an unsaturated hydrocarbon with a terminal double bond (C=C) at position 1 and a triple bond (C≡C) at position 11. Its molecular formula is C₁₆H₂₈, and it combines the reactivity of both alkenes and alkynes. Key features include:

  • Molecular formula: C₁₆H₂₈
  • Functional groups: Terminal alkene (C1–C2) and internal alkyne (C11–C12).
  • Isomerism: The double and triple bond positions and stereochemistry (E/Z) could influence reactivity and physical properties .

Properties

CAS No.

87163-36-8

Molecular Formula

C16H28

Molecular Weight

220.39 g/mol

IUPAC Name

hexadec-1-en-11-yne

InChI

InChI=1S/C16H28/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3H,1,4-9,11,13-16H2,2H3

InChI Key

UOZMIFZPQVHZAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadec-1-en-11-yne can be synthesized through several methods. One common approach involves the coupling of an alkyne with an alkene precursor. For example, the reaction between undec-10-enal and hex-1-yne can yield this compound . The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Hexadec-1-en-11-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or diols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The compound can participate in substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne and alkene groups.

    Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Hexadec-1-en-11-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexadec-1-en-11-yne depends on its specific application. In chemical reactions, the presence of both alkene and alkyne groups allows for diverse reactivity. The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. In biological systems, its long hydrocarbon chain can interact with lipid bilayers, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Research Findings and Gaps

  • Thermodynamic Data : Experimental values (e.g., enthalpy of formation) are absent but could be approximated using group contribution methods .

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